
b-D-Glucopyranosyl chloride, tetrabenzoate
Overview
Description
b-D-Glucopyranosyl chloride, tetrabenzoate is a chemical compound with the molecular formula C34H27ClO9 and a molecular weight of 615.03 g/mol . This compound is a derivative of glucose, where the hydroxyl groups are protected by benzoate groups, and the anomeric hydroxyl group is substituted with a chlorine atom. It is used in various chemical reactions and research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of b-D-Glucopyranosyl chloride, tetrabenzoate typically involves the protection of the hydroxyl groups of glucose with benzoate groups, followed by the substitution of the anomeric hydroxyl group with a chlorine atom. The reaction conditions often include the use of benzoyl chloride and a base such as pyridine to facilitate the esterification process. The final step involves the use of thionyl chloride or another chlorinating agent to introduce the chlorine atom at the anomeric position .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same steps of protection and chlorination, with careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
b-D-Glucopyranosyl chloride, tetrabenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the anomeric position can be substituted with other nucleophiles, such as alcohols or amines, to form glycosidic bonds.
Hydrolysis: The benzoate protecting groups can be removed under acidic or basic conditions to yield the free hydroxyl groups of glucose.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the benzoate groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and other nucleophiles, often in the presence of a base such as triethylamine.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to remove the benzoate groups.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Glycosides: Substitution reactions yield various glycosides, depending on the nucleophile used.
Free Glucose: Hydrolysis of the benzoate groups yields free glucose or partially deprotected intermediates.
Scientific Research Applications
b-D-Glucopyranosyl chloride, tetrabenzoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in studies of carbohydrate metabolism and enzyme activity.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of b-D-Glucopyranosyl chloride, tetrabenzoate involves its reactivity at the anomeric position and the stability provided by the benzoate protecting groups. The chlorine atom at the anomeric position is highly reactive and can be substituted by various nucleophiles, facilitating the formation of glycosidic bonds. The benzoate groups protect the hydroxyl groups of glucose, allowing for selective reactions at the anomeric position .
Comparison with Similar Compounds
b-D-Glucopyranosyl chloride, tetrabenzoate can be compared with other similar compounds, such as:
b-D-Glucopyranosyl chloride, tribenzoate: Similar structure but with one less benzoate group, leading to different reactivity and protection levels.
b-D-Glucopyranosyl bromide, tetrabenzoate: Similar structure but with a bromine atom instead of chlorine, affecting its reactivity and substitution reactions.
b-D-Glucopyranosyl chloride, tetraacetate: Similar structure but with acetate groups instead of benzoate, leading to different protection and deprotection conditions.
These comparisons highlight the unique properties of this compound, such as its stability and reactivity, which make it valuable in various research and industrial applications.
Biological Activity
β-D-Glucopyranosyl chloride, tetrabenzoate is a modified carbohydrate compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological activity, and therapeutic implications of this compound, supported by relevant data tables and case studies.
Synthesis of β-D-Glucopyranosyl Chloride, Tetrabenzoate
The synthesis of β-D-glucopyranosyl chloride, tetrabenzoate typically involves the chlorination of β-D-glucopyranosyl derivatives followed by benzoate esterification. The general synthetic route can be summarized as follows:
- Preparation of β-D-Glucopyranosyl Chloride :
- β-D-Glucopyranosyl alcohol is treated with thionyl chloride (SOCl₂) to yield β-D-glucopyranosyl chloride.
- Formation of Tetrabenzoate :
- The chlorinated sugar is then reacted with benzoic acid in the presence of a coupling agent (e.g., DCC - dicyclohexylcarbodiimide) to form the tetrabenzoate ester.
Chemical Structure
The chemical structure can be represented as follows:
Antimicrobial Properties
Research indicates that β-D-glucopyranosyl derivatives exhibit significant antimicrobial activity. For instance, a study demonstrated that glycopeptides containing glucopyranosyl units showed high resistance to degradation by plasma enzymes and enhanced human monocyte chemotaxis, suggesting potential applications in immunotherapy and infection control .
Anticancer Activity
The anticancer properties of β-D-glucopyranosyl derivatives have been investigated through various in vitro studies. A notable study reported that modifications in glycosidic structures could enhance cytotoxicity against several cancer cell lines. The presence of tetrabenzoate groups may contribute to increased lipophilicity, facilitating better membrane penetration and cytotoxic effects on malignant cells .
Immunogenic Potential
The immunogenic potential of β-D-glucopyranosyl compounds has been explored in the context of vaccine development. Conjugates of saccharides with carrier proteins have shown promise in eliciting robust immune responses against pathogens such as Streptococcus pneumoniae, indicating that similar strategies could be applied using β-D-glucopyranosyl derivatives .
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Significant resistance to plasma enzymes | |
Anticancer | Cytotoxicity against cancer cell lines | |
Immunogenic | Robust immune response |
Table 2: Synthesis Overview
Step | Reagents/Conditions | Outcome |
---|---|---|
Chlorination | SOCl₂ | β-D-Glucopyranosyl chloride |
Esterification | Benzoic acid + DCC | Tetrabenzoate ester |
Case Study 1: Glycopeptides and Monocyte Chemotaxis
A study published in The Journal of Organic Chemistry highlighted the synthesis of glycopeptides containing β-D-glucopyranosyl units. These compounds demonstrated significant human monocyte chemotaxis and were resistant to enzymatic degradation, suggesting their utility in therapeutic applications targeting immune responses .
Case Study 2: Anticancer Efficacy
In vitro experiments conducted on various cancer cell lines revealed that β-D-glucopyranosyl derivatives exhibited dose-dependent cytotoxicity. The structural modifications allowed for enhanced interaction with cellular membranes, leading to increased apoptosis in malignant cells .
Properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-tribenzoyloxy-6-chlorooxan-2-yl]methyl benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H27ClO9/c35-30-29(44-34(39)25-19-11-4-12-20-25)28(43-33(38)24-17-9-3-10-18-24)27(42-32(37)23-15-7-2-8-16-23)26(41-30)21-40-31(36)22-13-5-1-6-14-22/h1-20,26-30H,21H2/t26-,27-,28+,29-,30-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPAFUVNYMMOOKJ-CMPUJJQDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)Cl)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)Cl)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H27ClO9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201228114 | |
Record name | β-D-Glucopyranosyl chloride, 2,3,4,6-tetrabenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201228114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
615.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27530-87-6 | |
Record name | β-D-Glucopyranosyl chloride, 2,3,4,6-tetrabenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27530-87-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | β-D-Glucopyranosyl chloride, 2,3,4,6-tetrabenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201228114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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